5-Ethyl-1H-imidazole-2-carbaldehyde
Overview
Description
“5-Ethyl-1H-imidazole-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Molecular Structure Analysis
The molecular structure of “5-Ethyl-1H-imidazole-2-carbaldehyde” consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The ethyl group is attached to one of the carbon atoms in the ring, and the carbaldehyde group is attached to another carbon atom .
Chemical Reactions Analysis
Imidazole compounds, including “5-Ethyl-1H-imidazole-2-carbaldehyde”, are known for their broad range of chemical reactivity . They can participate in various chemical reactions, including those involving the formation of new bonds .
Scientific Research Applications
Synthesis and Characterization
5-Ethyl-1H-imidazole-2-carbaldehyde and its derivatives are pivotal in the synthesis of biologically active molecules. For example, Orhan et al. (2019) demonstrated the synthesis of 4-methyl-5-imidazole carbaldehyde derivatives, showing the versatility of imidazole-carbaldehydes in medical chemistry. They highlighted the synthesis of imidazolium derivatives and their subsequent conversion into compounds like benzoxazole, benzothiazole, and benzoimidazole, hinting at potential biological activities (Orhan et al., 2019).
Catalytic Applications
Li et al. (2015) developed a copper-catalyzed oxidative coupling method to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This process features aldehyde preservation and uses inexpensive catalysts, showcasing a practical approach with high atom economy and mild conditions (Li et al., 2015).
Kinetic and Mechanistic Studies
Imidazole derivatives, including 5-ethyl-1H-imidazole-2-carbaldehyde, are subject to oxidative conversion studies. Manjunatha and Puttaswamy (2016) conducted a kinetic and mechanistic study on the oxidative conversion of various imidazoles to imidazolones, which could be pivotal for industrial operations due to the mild reaction conditions, cost-effectiveness, and use of eco-friendly reagents (Manjunatha & Puttaswamy, 2016).
Medicinal Chemistry and Drug Design
The structural versatility of imidazole derivatives makes them a key component in medicinal chemistry for synthesizing various biologically active compounds. For instance, Ando and Terashima (2010) highlighted the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives as building blocks for creating 2-aminoimidazole alkaloids, including oroidin and ageladine A, showcasing their utility in drug design (Ando & Terashima, 2010).
Pharmaceutical Research
Kumar et al. (2007) synthesized N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives and tested them as antitumor agents against Ehrlich ascites tumor cells, highlighting the potential of imidazole derivatives in developing new therapeutic agents (Kumar et al., 2007).
Future Directions
Imidazole compounds, including “5-Ethyl-1H-imidazole-2-carbaldehyde”, continue to be a focus of research due to their wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Future research will likely continue to explore the synthesis, properties, and applications of these versatile compounds .
properties
IUPAC Name |
5-ethyl-1H-imidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-7-6(4-9)8-5/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFFEYKNQDHJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1H-imidazole-2-carbaldehyde | |
CAS RN |
1368217-81-5 | |
Record name | 4-ethyl-1H-imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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